molecular formula C8H10N2O2S B236941 Methyl 2-(10,13-diacetyloxy-4,15-dimethyl-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-12-yl)prop-2-enoate CAS No. 134455-96-2

Methyl 2-(10,13-diacetyloxy-4,15-dimethyl-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-12-yl)prop-2-enoate

Cat. No. B236941
M. Wt: 488.5 g/mol
InChI Key: DORQEQXBYZYXMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(10,13-diacetyloxy-4,15-dimethyl-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-12-yl)prop-2-enoate is a natural product found in Antillogorgia bipinnata with data available.

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 2-(10,13-diacetyloxy-4,15-dimethyl-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-12-yl)prop-2-enoate is involved in various chemical synthesis processes. For instance, it is used in the synthesis of furanoid esters from unsaturated fatty esters, as demonstrated by Jie and Lam (1977) in their study on fatty acids. They explored the synthesis of methyl substituted C18 furanoid esters through various methods including mercuration-demercuration reactions and treatments with dimethyl sulphoxide and other catalysts (Jie & Lam, 1977).

Applications in Fatty Acid Esters Synthesis

Jie and Ahmad (1983) researched the partial synthesis of C18 mono- and dimethyl furanoid fatty esters, involving the use of this compound. Their work focused on the methylation of various dioxo derivatives of epoxy fatty esters, leading to the creation of novel furanoid esters (Jie & Ahmad, 1983).

Structural Analysis and Reactions

In another study, Mara et al. (1982) examined tricyclic products derived from reactions involving this compound, particularly focusing on the X-Ray structure of its derivatives. This research provides valuable insights into the molecular structure and potential reactivity of such compounds (Mara, Singh, Thomas, & Williams, 1982).

Epoxidation Reactions

The compound is also a subject in studies involving epoxidation reactions. For instance, Jie and Pasha (1998) investigated the epoxidation of unsaturated fatty esters, which included this compound, using potassium peroxomonosulfate. Their research contributes to the understanding of the reactivity of such compounds in the presence of specific chemical reagents (Jie & Pasha, 1998).

Novel Derivative Synthesis

Jie, Pasha, and Alam (1998) also synthesized novel triazole fatty acid derivatives from acetylenic fatty esters, which include this compound. Their work focuses on the reaction of activated acetylenic fatty acid esters with sodium azide, contributing to the field of fatty acid chemistry (Jie, Pasha, & Alam, 1998).

properties

CAS RN

134455-96-2

Product Name

Methyl 2-(10,13-diacetyloxy-4,15-dimethyl-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-12-yl)prop-2-enoate

Molecular Formula

C8H10N2O2S

Molecular Weight

488.5 g/mol

IUPAC Name

methyl 2-(10,13-diacetyloxy-4,15-dimethyl-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-12-yl)prop-2-enoate

InChI

InChI=1S/C25H28O10/c1-11-7-19-22-25(5,35-22)10-15-8-17(24(29)33-15)18(31-13(3)26)9-16(12(2)23(28)30-6)21(20(11)34-19)32-14(4)27/h7-8,15-16,18,21-22H,2,9-10H2,1,3-6H3

InChI Key

DORQEQXBYZYXMV-UHFFFAOYSA-N

SMILES

CC1=C2C(C(CC(C3=CC(CC4(C(O4)C(=C1)O2)C)OC3=O)OC(=O)C)C(=C)C(=O)OC)OC(=O)C

Canonical SMILES

CC1=C2C(C(CC(C3=CC(CC4(C(O4)C(=C1)O2)C)OC3=O)OC(=O)C)C(=C)C(=O)OC)OC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(10,13-diacetyloxy-4,15-dimethyl-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-12-yl)prop-2-enoate
Reactant of Route 2
Methyl 2-(10,13-diacetyloxy-4,15-dimethyl-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-12-yl)prop-2-enoate
Reactant of Route 3
Methyl 2-(10,13-diacetyloxy-4,15-dimethyl-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-12-yl)prop-2-enoate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl 2-(10,13-diacetyloxy-4,15-dimethyl-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-12-yl)prop-2-enoate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 2-(10,13-diacetyloxy-4,15-dimethyl-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-12-yl)prop-2-enoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(10,13-diacetyloxy-4,15-dimethyl-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-12-yl)prop-2-enoate

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